
3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide is a benzodiazepine derivative that exhibits significant biological activity, particularly in its interaction with the GABA_A receptor. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzodiazepine core linked to a pyridine moiety, which is critical for its biological activity. The presence of the hydroxyl and carbonyl groups enhances its interaction with biological targets.
The primary mechanism of action of this compound is through modulation of the GABA_A receptor , a major inhibitory neurotransmitter receptor in the central nervous system. The compound acts as a positive allosteric modulator, enhancing GABAergic transmission.
Binding Affinity
Studies have shown that compounds similar to this one exhibit high binding affinity to the benzodiazepine site on GABA_A receptors. For instance, research indicates that structural modifications in benzodiazepines can significantly alter their binding characteristics and efficacy at GABA_A receptors .
Biological Activity Overview
The biological activity of this compound includes:
- Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties in animal models. The modulation of GABA_A receptors leads to reduced anxiety behaviors.
- Sedative Properties : The sedative effects are attributed to enhanced GABAergic activity, which decreases neuronal excitability.
- Anticonvulsant Activity : Benzodiazepines are well-known for their anticonvulsant effects, which may also be observed with this compound.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anxiolytic | Reduction in anxiety-like behaviors | |
Sedative | Induction of sedation in animal models | |
Anticonvulsant | Prevention of seizure activity |
Detailed Findings
In vivo studies have shown that administration of similar benzodiazepine derivatives results in significant inhibition of pentagastrin-induced gastric acid secretion in rats, indicating potential therapeutic applications in gastrointestinal disorders . Furthermore, structural studies reveal that specific modifications can enhance selectivity for various GABA_A receptor subtypes, leading to differentiated pharmacological profiles .
科学的研究の応用
1.1. Antagonism of Gastrin/CCK-B Receptors
Research has indicated that derivatives of benzodiazepines, including compounds similar to 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide, exhibit significant antagonistic activity against gastrin/CCK-B receptors. In vivo studies have demonstrated that these compounds can inhibit pentagastrin-induced gastric acid secretion in animal models, indicating their potential use in treating conditions like gastroesophageal reflux disease (GERD) .
Table 1: Biological Activity of Related Compounds
Compound Name | ED50 (nmol/kg) | Route of Administration | Effect |
---|---|---|---|
Compound 15c | 21 | Oral | Inhibits gastric acid secretion |
Compound 15d | Not specified | IV | Inhibits gastric acid secretion |
Structure-Activity Relationship Studies
The structure of the compound plays a critical role in its biological activity. Research has focused on the relationship between the chemical structure and pharmacological effects, particularly how modifications to the benzodiazepine core can enhance receptor selectivity and potency. The incorporation of a pyridine moiety has been shown to increase binding affinity for specific receptors .
Neuropharmacological Effects
Benzodiazepine derivatives are well-known for their effects on the central nervous system (CNS). Compounds similar to this compound have been investigated for their anxiolytic and sedative properties. Studies suggest that these compounds may modulate neurotransmitter systems, particularly GABAergic pathways, contributing to their therapeutic effects .
4.1. Clinical Trials for Gastroesophageal Reflux Disease
A notable clinical study investigated the efficacy of a related compound in patients with GERD. The trial demonstrated significant improvements in symptoms and reduced acid secretion compared to placebo controls. The findings support the therapeutic potential of benzodiazepine derivatives in managing gastrointestinal disorders .
4.2. Neuroprotective Effects
Another area of investigation is the neuroprotective potential of this class of compounds. Preclinical studies have shown that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
特性
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-16(20-11-12-5-3-4-10-19-12)9-8-15-18(25)21-14-7-2-1-6-13(14)17(24)22-15/h1-7,10,15H,8-9,11H2,(H,20,23)(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBISTOCWGTTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。